4-Cloro-2-etoxipiridina

Descripción general

Descripción

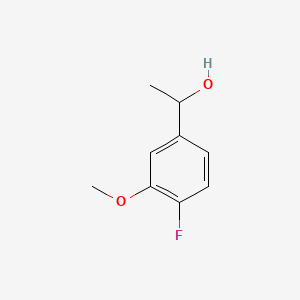

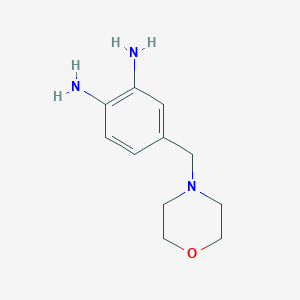

4-Chloro-2-ethoxypyridine is a heterocyclic compound with a molecular formula of C7H8ClNO . It has a molecular weight of 157.6 . The compound is typically stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of 4-Chloro-2-ethoxypyridine involves regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at -78°C . This process produces 3,4-pyridynes during heating to 75°C .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-ethoxypyridine is 1S/C7H8ClNO/c1-2-10-7-5-6 (8)3-4-9-7/h3-5H,2H2,1H3 . The compound’s linear formula is C7H8CLNO .

Physical And Chemical Properties Analysis

4-Chloro-2-ethoxypyridine has a molecular weight of 157.6 . It is typically stored at temperatures between 0-8°C .

Aplicaciones Científicas De Investigación

Difuncionalización Regioselectiva de Piridinas

4-Cloro-2-etoxipiridina: se utiliza en la difuncionalización regioselectiva de piridinas a través de 3,4-piridinos . Este proceso implica la litiación regioselectiva de this compound, seguida del tratamiento con varios reactivos para producir 3,4-piridinos. Estos intermediarios son cruciales para sintetizar 2,3,4-trisustituidas piridinas, que son valiosas en diversas síntesis químicas.

Síntesis de Trifluorometilpiridinas

Este compuesto sirve como un intermediario clave en la síntesis de trifluorometilpiridinas (TFMP) . Los derivados TFMP son significativos en las industrias agroquímicas y farmacéuticas debido a sus propiedades fisicoquímicas únicas. Desempeñan un papel crucial en la protección de los cultivos contra las plagas y se encuentran en varios productos farmacéuticos y veterinarios.

Intermediarios Farmacéuticos

El método de difuncionalización regioselectiva utilizando this compound se ha adaptado para preparar intermediarios clave para productos farmacéuticos como (±)-paroxetina , un medicamento antidepresivo. Esto muestra la importancia del compuesto en el desarrollo de agentes terapéuticos.

Safety and Hazards

The safety information for 4-Chloro-2-ethoxypyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of water) .

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-ethoxypyridine is the 3,4-pyridyne intermediates . These intermediates are highly unsaturated and offer a unique possibility of adjacent regioselective double functionalization .

Mode of Action

The compound interacts with its targets through a process known as regioselective lithiation . This involves the treatment of 3-chloro-2-ethoxypyridine with aryl- and alkylmagnesium halides as well as magnesium thiolates at -78 °C . This process produces 3,4-pyridynes during heating to 75 °C . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .

Biochemical Pathways

The biochemical pathway affected by 4-Chloro-2-ethoxypyridine involves the regioselective metalation of pyridines . This pathway is broadly used and leads to the production of highly decorated pyridines .

Result of Action

The result of the action of 4-Chloro-2-ethoxypyridine is the production of various 2,3,4-trisubstituted pyridines . These compounds are produced through the regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 .

Action Environment

The action of 4-Chloro-2-ethoxypyridine is influenced by environmental factors such as temperature. For instance, the production of 3,4-pyridynes occurs during heating to 75 °C . Other factors that could influence the compound’s action, efficacy, and stability include the presence of other chemical agents and the pH of the environment.

Propiedades

IUPAC Name |

4-chloro-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSONVLDQZMCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649902 | |

| Record name | 4-Chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856851-45-1 | |

| Record name | 4-Chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)

![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)